4-Methoxybenzoic acid

Overview

Description

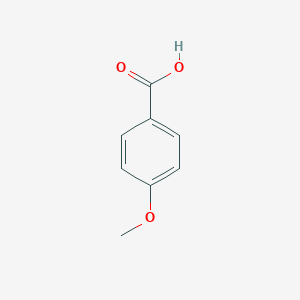

4-Methoxybenzoic acid (C₈H₈O₃), also known as p-anisic acid, is a substituted benzoic acid derivative characterized by a methoxy group (-OCH₃) at the para position of the aromatic ring. This compound exhibits a melting point of 184–186°C and is commercially available in high purity (>98%) .

This compound occurs naturally in honey (e.g., heather honey) and plant extracts (e.g., Malva sylvestris), where it contributes to antimicrobial and anti-inflammatory properties . It is also a metabolite of t-anethole, a compound found in essential oils, and is excreted renally in humans . Its derivatives, such as 3-bromo-4-methoxybenzoic acid and this compound hydrazide, are synthesized for applications in organic chemistry, pharmaceuticals, and materials science .

Preparation Methods

Catalytic Oxidation of Para-Methoxy Toluene

The direct oxidation of para-methoxy toluene (p-methylanisole) to 4-methoxybenzoic acid represents a single-step route leveraging cobalt-based catalysts. This method exploits the electron-donating methoxy group to facilitate methyl group oxidation.

Reaction Mechanism and Conditions

The reaction employs a water-soluble cobalt(II) phthalocyanine sulfonate complex as a photosensitizer under visible light (288 power LED lamps) and aerobic conditions . A mixture of para-methoxy toluene, acetonitrile, and water (1:1 v/v) is irradiated for 150 hours at 20°C with continuous oxygen bubbling (20 cm³/min). The cobalt catalyst promotes the generation of reactive oxygen species, converting the methyl group to a carboxylic acid via radical intermediates .

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | CoPcS (0.053 mmol) |

| Solvent | Acetonitrile/water (7.5 mL each) |

| Light Source | 288 LED lamps (59,660 Lux) |

| Reaction Time | 150 hours |

| Yield | 100% |

Post-reaction purification involves solvent evaporation under vacuum and column chromatography (silica gel, n-hexane/ethyl acetate 13:1) . The method’s high yield is attributed to the stability of the cobalt complex, as confirmed by UV-Vis monitoring .

Radical Bromination and Nucleophilic Methoxylation

This two-step approach involves bromination of 4-methylbenzoic acid followed by methoxide substitution, ideal for educational laboratories due to its safety profile .

Step 1: Radical Bromination

N-Bromosuccinimide (NBS) and benzoyl peroxide initiate a radical chain reaction in chlorobenzene under reflux (131°C). The reaction selectively brominates the benzylic position of 4-methylbenzoic acid, yielding 4-bromomethylbenzoic acid .

Key Data:

| Parameter | Value |

|---|---|

| Brominating Agent | NBS (1.2 equiv) |

| Initiator | Benzoyl peroxide (0.1 equiv) |

| Solvent | Chlorobenzene |

| Temperature | 131°C (reflux) |

| Yield | 50–60% |

Step 2: Nucleophilic Substitution

4-Bromomethylbenzoic acid undergoes SN2 displacement with methoxide ions generated in situ from potassium hydroxide in methanol. The electron-withdrawing carboxylic acid group stabilizes the transition state, favoring a bimolecular mechanism .

Key Data:

Purification via rotary evaporation and recrystallization (methanol) affords this compound with a melting point of 108–112°C .

Photooxidation of 4-Methoxybenzaldehyde

4-Methoxybenzaldehyde serves as a precursor in a photocatalytic oxidation process, leveraging cobalt catalysts under visible light .

Reaction Pathway

The aldehyde group is oxidized to a carboxylic acid using the same cobalt(II) phthalocyanine sulfonate complex as in Section 1.1. Oxygen acts as the terminal oxidant, with the reaction proceeding through a peracid intermediate .

Key Data:

| Parameter | Value |

|---|---|

| Starting Material | 4-Methoxybenzaldehyde |

| Catalyst | CoPcS (8 µmol) |

| Solvent | Acetonitrile/water (1:1) |

| Light Source | Visible light |

| Reaction Time | 150 hours |

| Yield | 98–100% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Catalytic Oxidation | High yield (100%); single-step | Long reaction time (150 hours) |

| Bromination-Substitution | Educational applicability | Moderate yield (50–70%) |

| Aldehyde Oxidation | Broad substrate tolerance | Requires specialized catalyst |

Chemical Reactions Analysis

Types of Reactions: p-Anisic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: p-Anisic acid can be synthesized by oxidizing p-anisaldehyde using organic clay as a catalyst.

Reduction: Reduction reactions can convert p-anisic acid to its corresponding alcohol.

Substitution: The methoxy group on the benzene ring can undergo electrophilic substitution reactions.

Major Products:

Oxidation: Produces p-anisic acid from p-anisaldehyde.

Reduction: Produces 4-methoxybenzyl alcohol.

Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

4-Methoxybenzoic acid has the molecular formula C₈H₈O₃, featuring a benzene ring substituted with a methoxy group at the para position relative to the carboxylic acid group. This specific arrangement enhances its nucleophilicity and reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is primarily recognized for its role in synthesizing analgesics such as paracetamol. Its excellent reactivity allows it to participate in various synthetic pathways crucial for drug development.

Key Pharmaceutical Uses:

- Synthesis of Paracetamol : It serves as an essential intermediate in the production of paracetamol, leveraging its reactivity to form esters and amides.

- Drug Development : Its ability to undergo electrophilic substitution reactions facilitates the synthesis of various drug derivatives.

Material Science Applications

This compound is also significant in material science, particularly in the production of high-performance polymers and resins. It participates in polycondensation reactions that yield materials with enhanced durability and chemical resistance.

Key Material Science Uses:

- Polymer Production : Utilized in creating advanced materials for automotive and aerospace applications.

- Photostabilization : The compound's UV absorption characteristics make it suitable for use in materials exposed to intense light environments.

Biochemical Applications

Recent studies have highlighted the potential biochemical applications of this compound. For instance, it has been involved in research related to biocatalysis and metabolic pathways.

Biochemical Studies:

- Biocatalytic Reduction : Research indicates that certain fungal strains can reduce this compound to produce aldehydes and alcohols, showcasing its potential in biotransformation processes .

- Metabolite Analysis : It has been identified as a metabolite in various biological studies, contributing to understanding metabolic pathways .

Case Studies

- Synthesis of Paracetamol :

- Polymer Development :

- Biotransformation Research :

Mechanism of Action

p-Anisic acid is one of the three isomers of anisic acid, the others being m-anisic acid (3-methoxybenzoic acid) and o-anisic acid (2-methoxybenzoic acid) . Compared to acetic acid, p-anisic acid is more acidic due to the resonance stabilization of its conjugate base . This makes p-anisic acid unique in its chemical behavior and applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 4-Methoxybenzoic Acid and Analogues

Key Observations :

- Acidity : The para-methoxy group in this compound exerts a moderate electron-donating effect via resonance, resulting in a pKa (4.02–4.20) slightly lower than 4-hydroxybenzoic acid (4.48) but higher than 2-methoxybenzoic acid (2.97) due to positional effects .

- Solubility: this compound shows better solubility in ethanol than 4-hydroxybenzoic acid, attributed to reduced hydrogen bonding from the methoxy group compared to the hydroxyl group .

Key Observations :

- Antimicrobial Action : this compound exhibits moderate activity, whereas 4-nitrobenzoic acid is more potent due to the electron-withdrawing nitro group enhancing membrane disruption .

- Anti-inflammatory Effects : this compound outperforms 4-hydroxybenzoic acid in suppressing COX-2, likely due to enhanced lipid solubility from the methoxy group .

Table 3: Performance in Polymer Stabilization

Key Observations :

- This compound’s aromatic moiety and heteroatoms enable superior radical scavenging in PVC, outperforming hydroxylated analogues .

- Derivatives like 4-(methoxymethyl)benzoic acid (C₉H₁₀O₃) are used in liquid crystal materials due to their planar structure and thermal stability .

Environmental and Toxicological Profiles

- Biodegradation : this compound degrades faster in aerobic conditions than halogenated derivatives (e.g., 4-chlorobenzoic acid) due to the absence of persistent substituents .

- Toxicity : LD₅₀ (rat, oral) for this compound is >2000 mg/kg, indicating low acute toxicity compared to 4-nitrobenzoic acid (LD₅₀ = 450 mg/kg) .

Biological Activity

4-Methoxybenzoic acid, also known as anisic acid, is an aromatic carboxylic acid with significant biological activities. This compound has been investigated for its potential therapeutic effects, particularly in cancer treatment, antioxidant properties, and applications in cosmetics and food preservation. This article synthesizes current research findings on the biological activity of this compound, highlighting its efficacy against various cancer cell lines, its role as an antioxidant, and its applications in dermatology.

- Chemical Formula: C9H10O3

- Molecular Weight: 166.18 g/mol

- Structure: Contains a methoxy group (-OCH3) at the para position of the benzoic acid.

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. Notably, it has been shown to inhibit the proliferation of several cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Comparison with Veratric Acid |

|---|---|---|

| Human leukemia (MV4-11) | 21.1 | 19-38 times more active |

| Breast (MCF-7) | 20.7 | |

| Colon (LoVo) | 16.7 |

In studies involving the conjugation of this compound with phosphatidylcholine, it was found that these compounds exhibited enhanced anticancer activity compared to their free forms, suggesting that lipophilization may improve their bioavailability and efficacy against resistant cancer types .

The mechanism by which this compound exerts its anticancer effects involves:

- Cell Cycle Arrest: Treatment with phospholipid-conjugated forms of the acid resulted in cell cycle arrest in the G0/G1 phase in MV4-11 cells.

- Reduced Proliferation: A significant decrease in the percentage of cells in the S phase was observed after treatment, indicating an effective inhibition of cell division .

Antioxidant Properties

This compound has been recognized for its antioxidant capabilities. A study evaluated its protective effects against oxidative stress-induced damage in animal models:

- Model Used: Testosterone-induced benign prostatic hyperplasia (BPH) in Wistar rats.

- Findings: The compound demonstrated significant antioxidant activity, mitigating oxidative stress markers and improving overall health parameters in treated rats .

Cosmetic and Dermatological Applications

Due to its antimicrobial properties and ability to stabilize formulations, this compound is increasingly utilized in cosmetic products:

- Functions: Acts as a masking agent and aroma component while providing anti-inflammatory effects.

- Applications: Effective against specific pathogenic germs in skin-care formulations, enhancing product stability and safety .

Case Studies and Comparative Research

Several studies have documented the effectiveness of this compound across various applications:

- Antiproliferative Effects: In vitro studies showed that conjugated forms of this compound were significantly more effective against cancer cell lines than their unmodified counterparts.

- Toxicity Assessments: Comparative toxicity studies indicated that while the compound effectively inhibited cancer cell proliferation, it exhibited low toxicity towards normal fibroblast cells (BALB/3T3), suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. How can researchers determine the solubility of 4-methoxybenzoic acid in organic solvents for experimental design?

- Methodology : Use the Abraham solvation parameter model to predict solubility across solvents. Experimental measurements in alcohols, ethers, and alkanoates (e.g., ethanol, tetrahydrofuran, ethyl ethanoate) at 298 K provide log10(SR or P) and log10(GSR or K) values. Calculate solute descriptors (S = 1.250, A = 0.620, B = 0.520, L = 5.741) using regression analysis, and validate against updated Abraham model correlations (Tables 1 and 2 in the IUPAC-NIST report) .

Q. What are common synthetic routes for this compound as a precursor for bioactive compounds?

- Methodology : Employ Williamson etherification or oxidative demethylation of anethole-derived intermediates. Optimize reaction conditions (e.g., catalysts, temperature) for yield and purity. For example, enzymatic routes using hydroxy acid synthases can enhance stereochemical control in drug discovery applications .

Q. How do researchers assess the antimicrobial activity of this compound?

- Methodology : Conduct minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., Staphylococcus aureus). Compare results to structurally similar compounds (e.g., 4-hydroxybenzoic acid) to evaluate substituent effects. Use NMR and mass spectrometry to confirm structural integrity post-assay .

Advanced Research Questions

Q. How can solute descriptors derived from the Abraham model resolve discrepancies in solubility data for this compound?

- Methodology : Recalculate descriptors using Microsoft SOLVER to minimize standard deviations (target: <0.12 log10 units). Incorporate updated solvent-specific equations (e.g., for 2-pentanol or butyl ethanoate) and validate against experimental mole fraction solubilities (Table 41). Address outliers via solvent polarity or hydrogen-bonding capability analysis .

Q. What advanced techniques optimize this compound extraction from natural sources?

- Methodology : Apply supercritical CO2 modified with ethanol for selective extraction from plant matrices (e.g., Acacia mearnsii flowers). Use response surface methodology (RSM) to optimize pressure (20–30 MPa), temperature (40–60°C), and co-solvent ratio. Validate with mass transfer modeling to predict yield and scalability .

Q. How does this compound behave in coordination chemistry, and what are its catalytic applications?

- Methodology : Synthesize Pt(II) or Ce(IV) complexes (e.g., [Pt(NH3)(pmbah)Cl2]) and characterize via IR, <sup>1</sup>H NMR, and electronic spectra. Test catalytic activity in oxidation reactions or ligand-exchange processes. Compare stability constants with other benzoic acid derivatives to assess electronic effects of the methoxy group .

Q. What strategies improve the bioavailability of this compound in pharmaceutical formulations?

- Methodology : Design prodrugs (e.g., ester derivatives like 4-(octanoyloxy)benzoic acid) to enhance lipophilicity. Use in vitro permeability assays (Caco-2 cell monolayers) and HPLC to measure partition coefficients (log P). Evaluate hydrolysis kinetics in simulated biological fluids to ensure controlled release .

Q. Notes

- Contradictions : Solubility predictions may vary with solvent polarity; validate experimentally.

Properties

IUPAC Name |

4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYHEAKUIGZSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52509-81-6 (potassium), 536-45-8 (sodium), 73424-02-9 (copper+2), 536-45-8 (sodium anisate salt/solvate) | |

| Record name | p-Anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4059205 | |

| Record name | 4-Anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid, white crystals with practically no odour | |

| Record name | p-Anisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methoxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/719/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

0.53 mg/mL at 37 °C, soluble in boiling water, organic solvents, freely soluble (in ethanol) | |

| Record name | P-Anisic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methoxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/719/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0015 [mmHg] | |

| Record name | p-Anisic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16361 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

100-09-4, 1335-08-6 | |

| Record name | 4-Methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-Anisic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Anisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Anisic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Anisic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-anisic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-ANISIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SB6Y7DMM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | P-Anisic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | p-Anisic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.